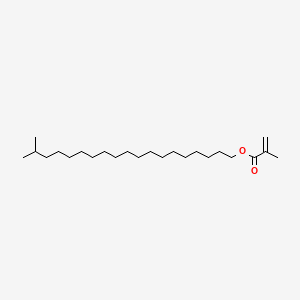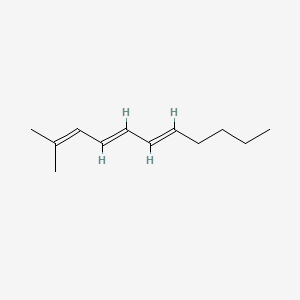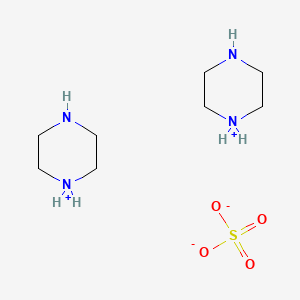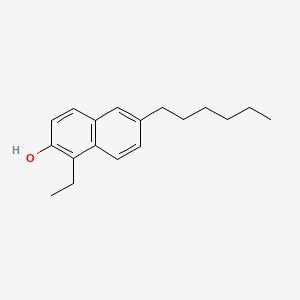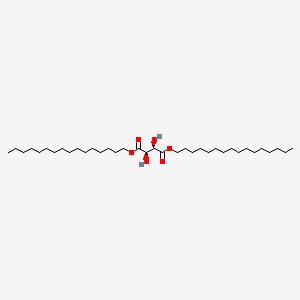
Dihexadecyl (R(R*,R*))-tartrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dihexadecyl (R(R*,R*))-tartrate is an organic compound that belongs to the class of tartaric acid derivatives Tartaric acid is a naturally occurring substance found in various plants, particularly in grapes
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dihexadecyl (R(R*,R*))-tartrate typically involves the esterification of tartaric acid with hexadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process. The product is then purified through recrystallization or column chromatography to obtain high purity this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production also focuses on minimizing waste and ensuring the sustainability of the process.
化学反应分析
Types of Reactions
Dihexadecyl (R(R*,R*))-tartrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
科学研究应用
Dihexadecyl (R(R*,R*))-tartrate has several scientific research applications, including:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential role in lipid metabolism and cell membrane studies.
Medicine: Explored for its potential as a drug delivery agent due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and emulsifiers in various industrial processes.
作用机制
The mechanism of action of Dihexadecyl (R(R*,R*))-tartrate involves its interaction with biological membranes and proteins. The long hydrophobic chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. The tartrate moiety can interact with specific proteins or enzymes, influencing their activity and function. These interactions can modulate various cellular pathways and processes.
相似化合物的比较
Similar Compounds
Dihexadecyl (R,R)-tartrate: A stereoisomer with different chiral centers.
Dihexadecyl (S,S)-tartrate: Another stereoisomer with opposite chiral configurations.
Dihexadecyl (R,S)-tartrate: A diastereomer with one chiral center inverted.
Uniqueness
Dihexadecyl (R(R*,R*))-tartrate is unique due to its specific chiral configuration and the presence of two long hydrophobic chains. This combination of features imparts distinct physicochemical properties, making it suitable for specialized applications in research and industry.
属性
CAS 编号 |
65270-95-3 |
|---|---|
分子式 |
C36H70O6 |
分子量 |
598.9 g/mol |
IUPAC 名称 |
dihexadecyl (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C36H70O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-41-35(39)33(37)34(38)36(40)42-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-38H,3-32H2,1-2H3/t33-,34-/m1/s1 |
InChI 键 |
XBFGJARWBHKWFU-KKLWWLSJSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCOC(=O)[C@@H]([C@H](C(=O)OCCCCCCCCCCCCCCCC)O)O |
规范 SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(C(C(=O)OCCCCCCCCCCCCCCCC)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



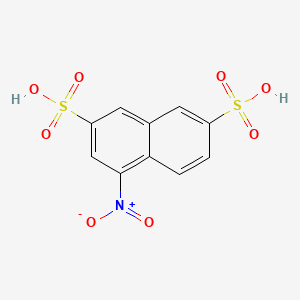
![N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride](/img/structure/B12652160.png)

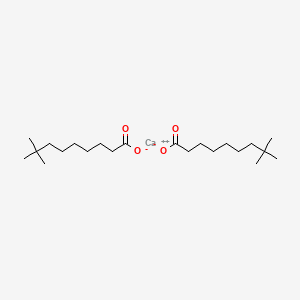


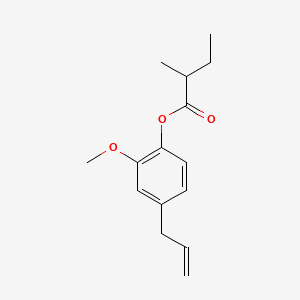
![Ethyl 4-[2-chloro-5-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12652204.png)

